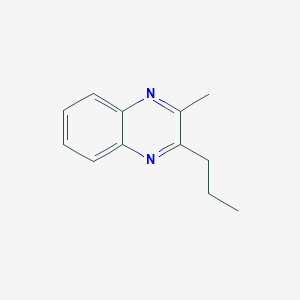

2-Methyl-3-propylquinoxaline

CAS No.: 40790-42-9

Cat. No.: VC8271980

Molecular Formula: C12H14N2

Molecular Weight: 186.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 40790-42-9 |

|---|---|

| Molecular Formula | C12H14N2 |

| Molecular Weight | 186.25 g/mol |

| IUPAC Name | 2-methyl-3-propylquinoxaline |

| Standard InChI | InChI=1S/C12H14N2/c1-3-6-10-9(2)13-11-7-4-5-8-12(11)14-10/h4-5,7-8H,3,6H2,1-2H3 |

| Standard InChI Key | LJSMYNRELBSLKT-UHFFFAOYSA-N |

| SMILES | CCCC1=NC2=CC=CC=C2N=C1C |

| Canonical SMILES | CCCC1=NC2=CC=CC=C2N=C1C |

Introduction

Molecular and Structural Characteristics

Chemical Identity and Formula

2-Methyl-3-propylquinoxaline has the molecular formula C₁₂H₁₄N₂, derived from the quinoxaline core (C₈H₆N₂) with methyl (-CH₃) and propyl (-C₃H₇) substituents. Its molecular weight is 186.26 g/mol, calculated from the atomic masses of carbon (12.01), hydrogen (1.01), and nitrogen (14.01) . The compound’s structure is defined by:

-

A planar quinoxaline ring system.

-

Electron-donating methyl and propyl groups influencing electron density distribution.

Table 1: Comparative Molecular Properties of Quinoxaline Derivatives

The propyl group’s alkyl chain enhances lipophilicity compared to phenyl or hydroxylated analogs, potentially improving membrane permeability in biological systems .

Spectroscopic and Physical Properties

While experimental data for 2-Methyl-3-propylquinoxaline are scarce, its analogs exhibit characteristic UV-Vis absorption bands near 270–310 nm due to π→π* transitions in the aromatic system . The methyl and propyl groups likely induce bathochromic shifts relative to unsubstituted quinoxaline. Differential scanning calorimetry (DSC) of similar compounds suggests melting points between 80–120°C, though steric effects from the propyl group may lower crystallinity .

Synthesis and Reaction Pathways

Conventional Synthetic Routes

The synthesis of 2-Methyl-3-propylquinoxaline may adapt methodologies used for analogous compounds. A pivotal approach involves the condensation of α-keto acids or esters with o-phenylenediamine derivatives. For example, the patent US2082358A details the synthesis of 2-methyl-3-hydroxyquinoline-4-carboxylic acid via condensation of isatin with chloracetone in alkaline conditions. Adapting this protocol:

-

Reactants:

-

Isatin (indole-2,3-dione) as the nitrogen source.

-

Propyl-substituted ketone (e.g., 3-pentanone) for alkylation.

-

-

Conditions:

-

Mechanism:

-

Nucleophilic attack of the amine group on the carbonyl carbon.

-

Cyclization and dehydration to form the quinoxaline core.

-

Scheme 1: Hypothetical Synthesis of 2-Methyl-3-propylquinoxaline

Yield optimization may require inert atmospheres to prevent oxidation of intermediates .

Functionalization and Derivatives

Post-synthetic modifications can enhance functionality. For instance, hydroxylation of the propyl chain—reported for 2-Methyl-3-(2’,3’-dihydroxypropyl)quinoxaline—introduces polar groups, altering solubility and bioactivity . Such derivatives are synthesized via epoxidation followed by acid-catalyzed hydrolysis.

Biological and Pharmacological Activities

Anticancer Properties

Structural analogs like 6-chloroquinoxaline demonstrate IC₅₀ values <10 µM in breast cancer (MCF-7) and lung carcinoma (A549) cell lines . Molecular docking studies suggest that the propyl group in 2-Methyl-3-propylquinoxaline could enhance binding to kinase domains (e.g., EGFR) by occupying hydrophobic pockets.

Industrial and Research Applications

Pharmaceutical Development

Quinoxaline derivatives are explored as:

-

Kinase inhibitors: Targeting oncogenic signaling pathways.

-

Antimicrobial agents: Addressing antibiotic-resistant pathogens.

Material Science

The compound’s conjugated system enables applications in:

-

Organic semiconductors: As electron-transport layers in OLEDs.

-

Coordination complexes: With transition metals (e.g., Cu²⁺) for catalytic applications.

Structural Analogs and Comparative Analysis

Table 2: Functional Comparison of Quinoxaline Derivatives

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume